Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester
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Overview
Description
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an ethyl ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with a suitable amine, such as 2-chlorophenylamine, under catalytic conditions.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a lead compound for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE involves interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways related to cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(1,3-BENZODIOXOL-5-YL)ACRYLATE: Shares the benzodioxole moiety but differs in the presence of an acrylate group.
BENZODIOXOLE DERIVATIVES: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-3-(2-CHLOROPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-23-19(22)10-16(14-5-3-4-6-15(14)20)21-11-13-7-8-17-18(9-13)25-12-24-17/h3-9,16,21H,2,10-12H2,1H3 |
InChI Key |
IPGLZCKRRGVLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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